molecular formula C16H17ClO2 B14395105 Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate CAS No. 88239-26-3

Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate

Cat. No.: B14395105
CAS No.: 88239-26-3
M. Wt: 276.76 g/mol
InChI Key: QTTVBUOVIPYTQJ-UHFFFAOYSA-N
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Description

Bicyclo[421]non-6-en-1-yl 3-chlorobenzoate is a chemical compound that belongs to the class of bicyclic molecules These molecules are characterized by having two joined rings, which can be either carbocyclic (all carbon atoms) or heterocyclic (containing different elements) Bicyclo[42

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate typically involves the reaction of bicyclo[4.2.1]non-6-en-1-ol with 3-chlorobenzoic acid. This esterification reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. This approach can improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

Scientific Research Applications

Bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of bicyclo[4.2.1]non-6-en-1-yl 3-chlorobenzoate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[42Its bicyclic framework and chlorobenzoate moiety make it a versatile compound for various synthetic and research purposes .

Properties

CAS No.

88239-26-3

Molecular Formula

C16H17ClO2

Molecular Weight

276.76 g/mol

IUPAC Name

1-bicyclo[4.2.1]non-6-enyl 3-chlorobenzoate

InChI

InChI=1S/C16H17ClO2/c17-14-6-3-5-13(10-14)15(18)19-16-8-2-1-4-12(11-16)7-9-16/h3,5-7,10H,1-2,4,8-9,11H2

InChI Key

QTTVBUOVIPYTQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC=C(C1)C2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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